Bismethidium spermine
Description
Bismethidium spermine (BMSp) is a synthetic DNA bisintercalator composed of two methidium moieties linked by a spermine chain (15 Å tether). Methidium, a derivative of ethidium bromide, intercalates into DNA by inserting its planar aromatic ring between base pairs. The spermine linker in BMSp introduces polyamine-mediated electrostatic interactions with the DNA backbone, enhancing binding stability under high ionic strength conditions . BMSp exhibits a DNA unwinding angle of 36.5°, comparable to ethidium bromide derivatives, but with distinct salt-dependent binding behavior .
Properties
CAS No. |
85747-62-2 |
|---|---|
Molecular Formula |
C52H54N6+2 |
Molecular Weight |
763 g/mol |
IUPAC Name |
5-ethyl-6-[9-[4-[6-(5-ethylphenanthridin-5-ium-6-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-9-yl]butyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-6-yl]phenanthridin-5-ium |
InChI |
InChI=1S/C52H52N6/c1-3-57-45-25-13-11-21-39(45)37-19-7-9-23-41(37)51(57)43-29-27-35(47-49(43)55-33-15-31-53-47)17-5-6-18-36-28-30-44(50-48(36)54-32-16-34-56-50)52-42-24-10-8-20-38(42)40-22-12-14-26-46(40)58(52)4-2/h7-14,19-30,53-54H,3-6,15-18,31-34H2,1-2H3/p+2 |
InChI Key |
SYBHAFAOIAEOSD-UHFFFAOYSA-P |
SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C(=C(C=C4)CCCCC6=C7C(=C(C=C6)C8=[N+](C9=CC=CC=C9C1=CC=CC=C18)CC)NCCCN7)NCCCN5 |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C(=C(C=C4)CCCCC6=C7C(=C(C=C6)C8=[N+](C9=CC=CC=C9C1=CC=CC=C18)CC)NCCCN7)NCCCN5 |
Synonyms |
bismethidium spermine |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions Involving Spermine
Spermine participates in reactions critical to cellular metabolism and synthetic chemistry:
Biosynthetic Reactions
Synthetic Modifications
Spermine derivatives are synthesized for biochemical studies (e.g., fluorinated analogs, deuterated forms):
Reactivity with Biomolecules
Spermine interacts with nucleic acids and proteins:
Key Research Findings
-
Fluorinated Analogs : Fluorine substitution alters substrate specificity for spermine synthase and acetyltransferases, enabling metabolic stability studies .
-
Deuterium-Labeled Spermine : Used to trace polyamine oxidation pathways, confirming slow metabolic conversion in mammalian cells .
-
Toxicity Mechanisms : Excess free spermine induces superoxide radicals via Fe²⁺ oxidation, disrupting redox balance in bacteria .
Data Gaps and Limitations
-
No peer-reviewed studies explicitly mention "Bismethidium spermine." Potential hypotheses:
-
Typographical error : Possible confusion with "bis(methylthio)spermine" or other modified polyamines.
-
Niche derivative : May refer to a non-commercial research compound not yet indexed in major databases.
-
Recommendations for Further Research
-
Validate the term "this compound" with additional context or structural data.
-
Explore synthetic routes for methidium-polyamine conjugates (e.g., linking methidium to spermine via alkylation).
For authoritative updates, consult databases like PubChem , HMDB , or KEGG , which catalog verified polyamine derivatives and their reactivities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bismethidium Spermidine (BMSpd)
BMSpd, an analog of BMSp, replaces spermine with spermidine (10 Å tether). Both compounds share bisintercalation mechanisms but differ in linker length and charge distribution:
- DNA Unwinding : BMSpd unwinds DNA by 36.5°, identical to BMSp .
- Binding Specificity : Unlike BMSp, BMSpd exhibits complex binding behavior across DNA types (e.g., poly dG·poly dC, poly dA·poly dT), suggesting shorter linkers reduce binding predictability .
- Salt Sensitivity : BMSp requires high salt (≥0.7 M NaCl) for bisintercalation, whereas BMSpd’s shorter linker may reduce ionic shielding needs, though this remains underexplored .
Table 1: Key Differences Between BMSp and BMSpd
| Property | BMSp (Spermine Linker) | BMSpd (Spermidine Linker) |
|---|---|---|
| Linker Length | 15 Å | 10 Å |
| DNA Unwinding Angle | 36.5° | 36.5° |
| Salt Dependency | High (1 M NaCl) | Moderate/Unreported |
| Binding Complexity | Predictable | Variable |
Ethidium Dimer (Et2)
Ethidium dimer (Et2), a bisintercalator with two ethidium units linked by a rigid tether, shares functional similarities with BMSp but differs chemically:
- Bisintercalation Mechanism: Both Et2 and BMSp lengthen DNA rods by ~1.6× compared to monomers. However, Et2 lacks polyamine-mediated electrostatic stabilization .
- Salt Sensitivity : Like BMSp, Et2 bisintercalates effectively in high salt (0.7 M NaCl) but fails in low salt due to DNA-backbone repulsion .
- Thermodynamic Stability : BMSp’s spermine linker may enhance binding entropy via flexible polyamine-DNA interactions, whereas Et2 relies solely on intercalation and rigid tethering .
Table 2: BMSp vs. Ethidium Dimer (Et2)
| Property | BMSp | Et2 |
|---|---|---|
| Linker Type | Flexible spermine | Rigid tether |
| Electrostatic Contribution | Significant (polyamine) | None |
| Salt Dependency | High salt required | High salt required |
| DNA Rod Lengthening | 1.6× | 1.6× |
Natural Polyamines (Spermine, Spermidine)
- Enzyme Interactions : Spermine inhibits enzymes like spermine oxidase via competitive binding at carbonyl-rich active sites, a property absent in BMSp .
- Antioxidant Capacity : Spermine reduces lipid peroxidation (MDA content) and scavenges radicals (O₂⁻, OH⁻), whereas BMSp lacks reported antioxidant activity .
- Sensor Applications: Spermine detection using NHS-ester gold nanoparticles highlights its metabolic relevance, contrasting with BMSp’s niche use in DNA studies .
Research Implications and Gaps
- Structural Optimization : BMSp’s bisintercalation efficiency relies on balancing linker length (15 Å) and charge. Shorter linkers (e.g., BMSpd) reduce predictability, while rigid tethers (e.g., Et2) limit adaptability .
- Detection Methods : Sensor platforms for spermine (e.g., fluorescence lifetime assays) could be adapted for BMSp quantification in experimental settings .
Q & A
Q. What experimental techniques are commonly employed to investigate the interaction between Bismethidium spermine and DNA?
Methodological Answer: Key techniques include viscosimetric analysis to assess changes in DNA flexibility (e.g., measuring intrinsic viscosity slopes under varying ionic conditions) and equilibrium dialysis to quantify binding constants . Nuclear magnetic resonance (1H NMR) can identify bisintercalation by analyzing chemical shift patterns in DNA-drug complexes . Additionally, thermal denaturation (Tm) studies under controlled pH and ionic strength conditions reveal how spermine derivatives stabilize DNA helices .
Q. How does ionic strength influence the binding mode of this compound to DNA?
Methodological Answer: At low ionic strength , electrostatic interactions between the positively charged spermine side chains and DNA phosphate groups dominate, potentially inhibiting bisintercalation. In high ionic strength buffers (e.g., 0.7 M NaCl), reduced electrostatic interference allows bisintercalation, as evidenced by viscosity slopes (~5.16) consistent with DNA elongation . Researchers should replicate these conditions using sonicated DNA (e.g., calf thymus) and systematically vary salt concentrations to validate binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DNA binding affinities of this compound under varying pH conditions?
Methodological Answer: Conflicting binding data may arise from pH-dependent changes in spermine’s net charge, which alters its interaction with DNA. To address this:
- Perform potentiometric titrations to map spermine’s ionization state across pH ranges .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics at fixed pH values, isolating electrostatic vs. intercalative contributions.
- Compare results across DNA sequences (e.g., AT-rich vs. GC-rich regions) to assess base-composition dependence .
Q. What strategies optimize bisintercalation efficiency of this compound in heteropolymeric DNA sequences?
Q. How can researchers differentiate bisintercalation from other binding modes (e.g., groove binding) in this compound-DNA complexes?
Methodological Answer:
- Viscosity measurements : Bisintercalators increase DNA contour length, producing steeper viscosity vs. concentration slopes (slope >4.0) compared to groove binders .
- X-ray crystallography or cryo-EM : Resolve 3D structures to visualize intercalative sites.
- Footprinting assays : Use DNA cleavage agents (e.g., hydroxyl radicals) to identify protected regions indicative of intercalation .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing thermal denaturation data in spermine-DNA interaction studies?
Methodological Answer:
- Apply non-linear regression models (e.g., two-state melting) to calculate Tm shifts and derive binding constants.
- Normalize data to account for buffer-specific effects (e.g., pH, ion concentration) using control experiments with unmodified DNA .
- Use multivariate analysis to deconvolute contributions from electrostatic vs. intercalative binding .
Q. How should researchers address variability in bisintercalation efficiency across experimental replicates?
Methodological Answer:
- Standardize DNA preparation (e.g., sonication time, purity checks via UV absorbance ratios).
- Include internal controls (e.g., ethidium dimer) to validate assay sensitivity.
- Report variability metrics (e.g., standard deviation across ≥3 replicates) and conduct power analyses to ensure sample adequacy .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical use of animal-derived DNA (e.g., calf thymus) in this compound studies?
Methodological Answer:
- Source DNA from certified vendors adhering to ethical guidelines (e.g., NIH’s ARRIVE).
- Document procurement details (e.g., tissue origin, extraction method) in supplementary materials for reproducibility .
Q. How can researchers enhance reproducibility when publishing this compound interaction data?
Methodological Answer:
- Follow FAIR Data Principles : Provide raw viscosimetric, NMR, and Tm datasets in public repositories (e.g., Zenodo) with metadata tags for ionic strength, pH, and DNA sequence .
- Detail buffer compositions and equilibration times in methods sections to minimize protocol ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
